molecular formula C9H17Cl2N3 B6276519 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride CAS No. 2763754-69-2

1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride

Cat. No.: B6276519
CAS No.: 2763754-69-2
M. Wt: 238.15 g/mol
InChI Key: WNDSFNQNYBTQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with methyl groups and a pyrrolidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride typically involves the reaction of 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability

    Purification techniques: Such as recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Sodium borohydride in ethanol or methanol

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides

    Reduction: Formation of reduced pyrazole derivatives

    Substitution: Formation of halogenated pyrazole derivatives

Scientific Research Applications

1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential as a ligand in biochemical assays

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity

    Receptors: Binding to receptor sites to modulate biological responses

    Pathways: Influencing signaling pathways involved in inflammation or pain

Comparison with Similar Compounds

Similar Compounds

  • 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole
  • 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride
  • 1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole nitrate

Uniqueness

1,4-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is unique due to its dihydrochloride form, which may enhance its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where these properties are desirable.

Properties

CAS No.

2763754-69-2

Molecular Formula

C9H17Cl2N3

Molecular Weight

238.15 g/mol

IUPAC Name

1,4-dimethyl-3-pyrrolidin-2-ylpyrazole;dihydrochloride

InChI

InChI=1S/C9H15N3.2ClH/c1-7-6-12(2)11-9(7)8-4-3-5-10-8;;/h6,8,10H,3-5H2,1-2H3;2*1H

InChI Key

WNDSFNQNYBTQHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C2CCCN2)C.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.